molecular formula C12H14N2O2 B2398155 Ethyl 2-amino-2-(1H-indol-3-yl)acetate CAS No. 91566-74-4

Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Cat. No. B2398155
CAS RN: 91566-74-4
M. Wt: 218.256
InChI Key: IVHQNHHFWAQLNC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1H-indol-3-yl)acetate is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold . Indole derivatives are known for their biological and pharmaceutical activities . They are frequently used in the synthesis of various organic compounds . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Scientific Research Applications

1. Regioselective Addition in Organic Synthesis

Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, closely related to ethyl 2-amino-2-(1H-indol-3-yl)acetate, are utilized in regioselective addition reactions with aromatic amines. This process yields products at the α-position of the activated exocyclic C=C bond, demonstrating its significance in organic synthesis (Koz’minykh et al., 2006).

2. Synthesis of Indole Derivatives

The compound plays a crucial role in the synthesis of various indole derivatives. For instance, it serves as a starting material in the production of indole compounds with an amino group at specific positions on the benzene ring, leading to a range of derivatives with potential biological applications (Maklakov et al., 2002).

3. Antimicrobial Activity

Ethyl 2-((1H-indol-4-yl)oxy)acetate, a related compound, has been synthesized and tested for antimicrobial activity. This highlights the potential of ethyl 2-amino-2-(1H-indol-3-yl)acetate derivatives in antimicrobial research (Prasad, 2017).

4. Structural and Chemical Analysis

Studies involving X-ray structure, Hirshfeld analysis, and DFT studies of derivatives of ethyl 2-amino-2-(1H-indol-3-yl)acetate provide insights into their molecular structure and electronic properties, which are crucial for understanding their chemical behavior and potential applications (Boraei et al., 2021).

5. Novel Compound Synthesis

The compound is instrumental in the synthesis of novel compounds, such as ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Such syntheses contribute to the expanding library of organic compounds with potential applications in various fields of research (Choi & Kim, 2017).

6. Pharmacological Screening

Ethyl 2-amino-2-(1H-indol-3-yl)acetate derivatives are used in pharmacological screening for various biological activities. This underscores its significance in the development of new therapeutic agents (Rubab et al., 2017).

7. Cytotoxic Studies

A derivative of ethyl 2-amino-2-(1H-indol-3-yl)acetate, a cytotoxic indole-3-ethenamide, has been isolated from a halotolerant fungus and studied for its cytotoxic properties, demonstrating the compound's potential in cancer research (Wang et al., 2011).

8. Glucosidase Inhibition Studies

Ethyl 2-amino-2-(1H-indol-3-yl)acetate and its derivatives have been evaluated for their α-glucosidase and β-glucosidase inhibition activities. This is important for understanding their potential as therapeutic agents in diseases like diabetes (Babar et al., 2017).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that Ethyl 2-amino-2-(1H-indol-3-yl)acetate and similar compounds may have promising future applications in the field of medicinal chemistry.

properties

IUPAC Name

ethyl 2-amino-2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7,11,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQNHHFWAQLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-(1H-indol-3-yl)acetate

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